7-Bromo-2-(3-chloropropyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrClN2 |
|---|---|
Molecular Weight |
285.57 g/mol |
IUPAC Name |
7-bromo-2-(3-chloropropyl)quinazoline |
InChI |
InChI=1S/C11H10BrClN2/c12-9-4-3-8-7-14-11(2-1-5-13)15-10(8)6-9/h3-4,6-7H,1-2,5H2 |
InChI Key |
WKRHVWBNMLRBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CCCCl |
Origin of Product |
United States |
Synthesis and Elucidation of 7 Bromo 2 3 Chloropropyl Quinazoline
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a pathway originating from 4-bromoanthranilic acid. The 2-(3-chloropropyl) substituent can be introduced via acylation with a suitable reagent, followed by cyclization to form the quinazoline core.
Proposed Synthetic Pathway:
Acylation of 4-Bromoanthranilic Acid: The synthesis would likely begin with the acylation of 4-bromoanthranilic acid with 4-chlorobutyryl chloride. This reaction would form the corresponding N-acylanthranilic acid, 2-(4-chlorobutanamido)-4-bromo-benzoic acid.
Formation of the Benzoxazinone Intermediate: The resulting N-acylanthranilic acid can then be cyclized to the corresponding benzoxazinone derivative, 6-bromo-2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one, typically by heating with a dehydrating agent such as acetic anhydride. scispace.com
Formation of the Quinazolinone Core: The benzoxazinone intermediate serves as a versatile precursor for the quinazolinone ring. Reaction with a source of ammonia, such as ammonium (B1175870) acetate, would lead to the formation of 7-Bromo-2-(3-chloropropyl)quinazolin-4(3H)-one.
Chlorination to Yield the Final Product: The final step involves the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a standard transformation in quinazoline chemistry, often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com This step would yield the target molecule, this compound.
Characterization and Spectroscopic Data
While specific experimental data for this compound is scarce in the literature, its structural confirmation would rely on a combination of spectroscopic techniques. Below is a table of predicted and analogous spectroscopic data.
| Technique | Predicted Data for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring, with splitting patterns influenced by the bromine at C7. A triplet for the methylene (B1212753) group adjacent to the chlorine, a triplet for the methylene group attached to the quinazoline ring, and a multiplet for the central methylene group of the propyl chain would be expected. |
| ¹³C NMR | Resonances for the eight carbons of the quinazoline core and the three carbons of the chloropropyl side chain. The carbons bearing the bromine and chlorine atoms would show characteristic shifts. |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀BrClN₂). The isotopic pattern of the molecular ion would be characteristic of a compound containing both bromine and chlorine atoms. |
| IR | Characteristic absorption bands for C=N and C=C stretching vibrations of the quinazoline ring, as well as C-H and C-Cl stretching vibrations. |
For the key intermediate, 6-bromo-2-(3-chloropropyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one, published ¹H NMR data (80MHz, CDCl₃) shows signals at δ 8.2 (1H, s, H-5 Ar), 7.8 (1H, d, J=6.9 Hz, H-8 Ar), 7.4 (1H, d, J=6.9 Hz, H-7 Ar), 3.7 (2H, t, J=5.2 Hz, N=C-CH₂-CH₂-CH₂-Cl), 2.8 (2H, t, J=5.2 Hz, N=C-CH₂-CH₂-CH₂-Cl), and 2.3 (2H, qui, J=5.2 Hz, N=C-CH₂-CH₂-CH₂-Cl). scispace.com
Chemical Reactivity and Derivatization Pathways of 7 Bromo 2 3 Chloropropyl Quinazoline
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core
The quinazoline ring system possesses a unique electronic character that influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Generally, the quinazoline nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, nitration is a known electrophilic substitution reaction for quinazoline. nih.gov The predicted order of reactivity for electrophilic substitution on an unsubstituted quinazoline is positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov For 7-Bromo-2-(3-chloropropyl)quinazoline, the presence of the bromine atom at the 7-position would further influence the regioselectivity of such reactions. Treatment with nitric acid and sulfuric acid can lead to the formation of the nitronium ion (NO2+), which acts as the active electrophile. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The quinazoline core is more susceptible to nucleophilic aromatic substitution, particularly at positions 2 and 4, which are activated by the adjacent nitrogen atoms. mdpi.comnih.gov In the case of this compound, the 2-position is already substituted. However, if a leaving group were present at the 4-position, it would be the primary site for nucleophilic attack. mdpi.comnih.gov The reactivity in SNAr reactions is also influenced by the nature of the nucleophile and the reaction conditions. mdpi.comnih.gov The presence of electron-withdrawing groups on the aromatic ring generally enhances the rate of nucleophilic aromatic substitution. youtube.com
Transformations of the Bromine Moiety (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)
The bromine atom at the 7-position of the quinazoline ring is a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoquinazoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgillinois.edu This versatile reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the 7-position. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and scope. youtube.com
Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the reaction of the aryl bromide with an alkene in the presence of a base. nih.govlibretexts.org The reaction is a valuable tool for the synthesis of substituted alkenes and has been widely applied in organic synthesis. beilstein-journals.org
Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the 7-bromoquinazoline (B57720) and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This method is highly effective for the synthesis of arylalkynes and conjugated enynes. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinazolines
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 7-Bromoquinazoline derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Arylquinazoline derivative |
| Heck | 7-Bromoquinazoline derivative, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 7-Alkenylquinazoline derivative |
| Sonogashira | 7-Bromoquinazoline derivative, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynylquinazoline derivative |
Reactivity and Derivatization of the Chloropropyl Side Chain (e.g., Substitution, Cyclization to form new rings)
The 2-(3-chloropropyl) side chain offers another site for chemical modification, primarily through nucleophilic substitution of the chlorine atom or through cyclization reactions.
Nucleophilic Substitution: The terminal chlorine atom of the propyl chain is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, azides, thiols, and cyanides, leading to a diverse library of derivatives. For instance, reaction with a primary or secondary amine would yield the corresponding amino-functionalized quinazoline.
Cyclization Reactions: The chloropropyl side chain can participate in intramolecular cyclization reactions to form new rings fused to the quinazoline core. For example, treatment with a suitable base could promote an intramolecular nucleophilic attack of the quinazoline nitrogen (N1 or N3) onto the electrophilic carbon bearing the chlorine, leading to the formation of a five- or six-membered ring. Such cyclizations can lead to the formation of novel polycyclic heterocyclic systems. Research has shown that 2-(3-butenyl)quinazolin-4(3H)-ones can undergo oxidative cyclization to form pyrrolo[1,2-a]quinazolinones. beilstein-journals.org
Annulation and Ring Expansion Reactions of Quinazoline Derivatives for Novel Architectures
Annulation and ring expansion reactions provide pathways to construct more complex, polycyclic architectures based on the quinazoline scaffold. These reactions often involve the strategic introduction of functional groups that can participate in subsequent ring-forming steps.
Various metal-catalyzed annulation reactions have been developed for the synthesis of quinazolines and their derivatives. nih.govnih.gov For instance, copper-catalyzed annulation of amidines can be employed to construct the quinazoline ring itself. rsc.org Furthermore, cascade reactions involving [2+2+2] cycloadditions have been utilized to create substituted quinazolines. nih.gov While specific examples starting directly from this compound are not detailed, the principles of these annulation strategies could be applied to its derivatives to build novel heterocyclic frameworks.
Chemo- and Regioselective Functional Group Interconversions on this compound
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a palladium-catalyzed cross-coupling reaction, it is often possible to selectively react the aryl bromide in the presence of the alkyl chloride due to the higher reactivity of the C(sp²)-Br bond compared to the C(sp³)-Cl bond towards oxidative addition to palladium(0). Conversely, nucleophilic substitution can be directed towards the chloropropyl side chain without affecting the bromo-substituted aromatic ring by choosing appropriate nucleophiles and reaction conditions.
Regioselectivity: This relates to the control of the position of reaction. In the context of the quinazoline core, nucleophilic aromatic substitution is highly regioselective for the 4-position when a suitable leaving group is present. mdpi.comnih.gov In the absence of a leaving group at position 4, the reactivity of other positions would depend on the specific reaction conditions and the nature of the attacking species. For electrophilic substitutions, the inherent directing effects of the ring nitrogens and the bromine substituent would govern the regiochemical outcome. nih.gov Studies on polyhalogenated quinazolines have demonstrated that regioselective cross-coupling can be achieved by carefully controlling the reaction conditions and the catalyst system. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 7 Bromo 2 3 Chloropropyl Quinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR, e.g., COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 7-Bromo-2-(3-chloropropyl)quinazoline. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques provide crucial connectivity information.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring and the aliphatic protons of the 3-chloropropyl side chain. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their specific positions within the molecule.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal, allowing for the complete assignment of the carbon skeleton.
2D NMR Spectroscopy techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, which helps in tracing the connectivity of protons within the 3-chloropropyl chain and within the aromatic ring system. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the 3-chloropropyl side chain to the C2 position of the quinazoline ring and for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinazoline Ring | ||
| H-4 | ~9.3 | C-4: ~152 |
| H-5 | ~8.2 | C-5: ~128 |
| H-6 | ~7.8 | C-6: ~130 |
| H-8 | ~8.4 | C-8: ~129 |
| C-2: ~165 | ||
| C-7: ~120 | ||
| C-8a: ~150 | ||
| C-4a: ~125 | ||
| 3-Chloropropyl Chain | ||
| -CH₂- (alpha to ring) | ~3.2 (t) | C-1': ~35 |
| -CH₂- (middle) | ~2.3 (quint) | C-2': ~32 |
| -CH₂-Cl (terminal) | ~3.7 (t) | C-3': ~44 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₀BrClN₂. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, further corroborating the compound's identity.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a series of daughter ions are produced. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, expected fragmentation pathways would include the loss of the chloropropyl side chain and cleavages within the quinazoline ring system.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected IR absorption bands include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
C=N stretching (quinazoline ring): Around 1610-1630 cm⁻¹
C=C stretching (aromatic ring): Around 1450-1600 cm⁻¹
C-Cl stretching: Around 600-800 cm⁻¹
C-Br stretching: Around 500-600 cm⁻¹ researchgate.net
The presence and position of these bands provide strong evidence for the key structural features of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. The quinazoline ring system constitutes the primary chromophore, and its electronic transitions will give rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorption bands can be influenced by the substituents on the ring, in this case, the bromo and chloropropyl groups. This technique is useful for confirming the presence of the conjugated quinazoline system.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, bromine, and chlorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₀BrClN₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its stoichiometric composition.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound will ideally show a single peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. It can be used to separate impurities and provide mass spectra for both the main compound and any minor components, aiding in their identification.
Computational Chemistry Approaches and Mechanistic Investigations of 7 Bromo 2 3 Chloropropyl Quinazoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are instrumental in elucidating the fundamental electronic properties, stable geometric conformations, and inherent reactivity of 7-Bromo-2-(3-chloropropyl)quinazoline.
Electronic Structure and Geometry Optimization: The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations with the B3LYP functional were used to achieve this. nih.gov A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Frontier Molecular Orbitals and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability, whereas a small gap indicates higher polarizability and reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors for a related quinazoline (B50416) derivative illustrate the type of data that can be obtained. nih.gov
| Reactivity Descriptor | Formula | Example Value (eV) for a related quinazoline nih.gov |
| HOMO Energy (EHOMO) | - | -6.4559 |
| LUMO Energy (ELUMO) | - | -1.6351 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8208 |
| Ionization Potential (I) | -EHOMO | 6.4559 |
| Electron Affinity (A) | -ELUMO | 1.6351 |
| Electronegativity (χ) | (I + A) / 2 | 4.0455 |
| Chemical Hardness (η) | (I - A) / 2 | 2.4104 |
| Chemical Softness (S) | 1 / (2η) | 0.2074 |
This interactive table provides calculated reactivity parameters for a structurally similar quinazoline compound, demonstrating the insights that can be gained through DFT.
Molecular Modeling and Simulation Studies in the Context of Scaffold Interactions
Molecular modeling and simulations allow for the study of how the this compound scaffold might interact with other molecules or surfaces, independent of specific biological outcomes. These studies focus on the fundamental non-covalent interactions that govern molecular recognition.
The quinazoline core itself is capable of various interactions. Docking studies on other quinazoline derivatives show that the quinazoline scaffold can engage in hydrophobic interactions and, through its nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov For instance, in studies of quinazolines as receptor tyrosine kinase (RTK) inhibitors, the quinazoline scaffold was observed to form hydrophobic interactions with leucine (B10760876) and methionine residues and make cation-pi interactions. nih.gov The bromine atom at the 7-position can participate in halogen bonding, a directional non-covalent interaction that can influence the molecule's binding properties. The 3-chloropropyl side chain adds conformational flexibility and potential for further hydrophobic and weak hydrogen bonding interactions.
Molecular dynamics (MD) simulations could be employed to study the conformational landscape of the flexible chloropropyl side chain and to understand how the molecule might orient itself in different chemical environments, such as in solution or at an interface.
Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism, calculate activation energies, and characterize the structure of short-lived transition states.
For example, the synthesis of quinazoline derivatives often involves cyclization reactions. nih.gov A common route to a quinazoline core starts from an anthranilic acid derivative. nih.gov Computational studies can model these reaction steps, calculating the energy barriers for each proposed step and identifying the most favorable pathway. For instance, in the synthesis of related 6-bromo-quinazoline derivatives, the reaction of 5-bromoanthranilic acid with an appropriate reagent is a key step. nih.gov A computational analysis could elucidate the mechanism of the initial acylation and subsequent cyclization and dehydration steps, providing insights that are difficult to obtain through experimental means alone.
| Computational Task | Information Gained |
| Transition State Search | Identifies the highest energy point along the reaction coordinate. |
| Frequency Calculation | Confirms a structure as a minimum or a transition state. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Maps the reaction path from the transition state to the reactants and products. |
This interactive table outlines the computational tasks used to elucidate reaction mechanisms.
Prediction of Spectroscopic Properties via Quantum Chemical Methods
Quantum chemical methods can predict various spectroscopic properties of this compound with a high degree of accuracy. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. asianpubs.org These predicted shifts, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms in the molecule.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. asianpubs.org Comparing the calculated vibrational spectrum with the experimental one can provide strong evidence for the molecule's structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Visible spectrum. asianpubs.org This can provide information about the molecule's chromophores and its electronic structure.
| Spectroscopic Technique | Predicted Property | Computational Method |
| NMR | Chemical Shifts (¹H, ¹³C) | GIAO |
| IR/Raman | Vibrational Frequencies | DFT Frequency Calculation |
| UV-Visible | Absorption Wavelengths (λmax) | Time-Dependent DFT (TD-DFT) |
This interactive table summarizes the computational methods used to predict various spectroscopic properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. For a class of compounds like quinazoline derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on a set of calculated molecular descriptors.
The process involves:
Creating a dataset: A series of quinazoline derivatives with known experimental property values is assembled.
Calculating descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create an equation that links the descriptors to the property of interest.
Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Once a validated QSPR model is established, it can be used to predict the chemical properties of new, unsynthesized quinazoline derivatives like this compound, thereby saving time and resources in the laboratory.
The Role of 7 Bromo 2 3 Chloropropyl Quinazoline and Its Derivatives As Chemical Scaffolds in Research and Development
Principles of Scaffold Design in Medicinal Chemistry Research utilizing the Quinazoline (B50416) Core
The quinazoline scaffold is a cornerstone in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. nih.govnih.govnih.gov The design of quinazoline-based compounds is a strategic process that leverages the inherent properties of this heterocyclic system to create targeted ligands.
Strategic Functionalization for Targeted Ligand Design and Exploration
The structure of 7-Bromo-2-(3-chloropropyl)quinazoline offers distinct sites for chemical modification, a key aspect of targeted ligand design. The bromine atom at the 7-position and the chloropropyl group at the 2-position are reactive handles that allow for the introduction of a wide array of functional groups.
The 3-chloropropyl chain at the 2-position provides a flexible linker that can be subjected to nucleophilic substitution reactions. This allows for the attachment of various moieties, including amines, thiols, and alcohols, leading to the generation of diverse libraries of compounds. The length and flexibility of this linker can be critical for positioning a pharmacophore in the optimal orientation for binding to a biological target.
Impact of Substitution Patterns on Molecular Recognition and Interaction
The specific placement of substituents on the quinazoline ring system has a profound impact on molecular recognition and biological activity. nih.gov Structure-activity relationship (SAR) studies on various quinazoline derivatives have revealed the importance of substitution patterns for target affinity and selectivity. nih.govnih.gov
Utility as Building Blocks in the Total Synthesis of Complex Natural Products and Analogues
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its structural features make it a valuable hypothetical building block. Quinazoline alkaloids are a class of natural products with diverse biological activities, and synthetic analogues are often pursued to improve their properties. nih.gov
The dual reactivity of this compound allows for a modular approach to the synthesis of complex molecules. The bromo group can be utilized for late-stage functionalization, enabling the introduction of diversity into the molecular scaffold. The chloropropyl side chain can be used to append other cyclic or acyclic fragments, building up the complexity of the final molecule. For example, the chloropropyl group could be used to form a new heterocyclic ring fused to the quinazoline core, a common structural motif in natural products. The ability to perform selective transformations at either the bromo or the chloro position enhances its utility as a versatile intermediate in multi-step synthetic sequences.
Development and Screening of Quinazoline-Based Compound Libraries for Chemical Probe Discovery
The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. Quantitative high-throughput screening (qHTS) of large chemical libraries allows for the efficient identification of molecules that modulate biological targets. nih.gov The quinazoline scaffold is an excellent starting point for the construction of such libraries due to its synthetic tractability and proven biological relevance. upenn.edu
This compound is an ideal starting material for combinatorial library synthesis. The two reactive handles allow for the parallel synthesis of a large number of derivatives. For instance, a diverse set of boronic acids can be coupled at the 7-position, while a variety of amines or other nucleophiles can be reacted with the chloropropyl side chain. This approach can rapidly generate a library of compounds with a wide range of structural and functional diversity.
The screening of these libraries against various biological targets can lead to the discovery of novel chemical probes. nih.gov These probes are invaluable tools for studying biological processes and for identifying and validating new drug targets. The structural information gained from the screening hits can then be used to design more potent and selective second-generation compounds.
Investigation of Quinazoline Derivatives as Chemical Probes for Enzyme Inhibition Studies (focus on chemical methodology and design, not specific biological results)
Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. nih.gov The design of quinazoline-based enzyme inhibitors often involves mimicking the binding mode of the natural substrate, such as ATP in the case of kinases.
The chemical methodology for designing such inhibitors focuses on establishing key interactions with the enzyme's active site. As mentioned, the quinazoline core itself provides a rigid scaffold that can be appropriately substituted to maximize these interactions. The design process for a chemical probe based on the this compound scaffold would involve several key considerations:
Hinge Binding: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for hydrogen bonding to the hinge region of many kinases. nih.gov
Hydrophobic Pockets: The aromatic part of the quinazoline and substituents at positions like 6 and 7 can be designed to fit into hydrophobic pockets within the active site. The bromo group at the 7-position can contribute to binding through hydrophobic and halogen bonding interactions.
Solvent-Exposed Region: The 2-(3-chloropropyl) group extends into the solvent-exposed region of the active site. This provides an opportunity to introduce functionalities that can improve solubility, cell permeability, or introduce additional interactions with the protein surface. The chloro group can be displaced by various nucleophiles to attach different chemical moieties designed to probe this region.
The synthesis of a focused library of derivatives based on this scaffold, followed by systematic screening, allows for the elucidation of structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective enzyme inhibitors for use as chemical probes in research. nih.gov
Future Research Trajectories and Perspectives in 7 Bromo 2 3 Chloropropyl Quinazoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Chemical Efficiency
While traditional methods for quinazoline (B50416) synthesis often rely on harsh conditions, the future synthesis of 7-Bromo-2-(3-chloropropyl)quinazoline will likely pivot towards greener, more efficient methodologies. Modern synthetic chemistry prioritizes sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Future research should focus on adapting established sustainable methods to the specific synthesis of this compound. Key areas of exploration include:
Photocatalysis: Visible-light-driven photocatalysis, using sensitizers like curcumin-sensitized TiO₂, has proven effective for synthesizing various quinazoline derivatives in one-pot, multi-component reactions. Current time information in Pasuruan, ID.researchgate.net Applying this to produce this compound could offer an eco-friendly and high-yield alternative to conventional heating.
Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant metals like manganese (Mn) is a growing trend in sustainable synthesis. nih.gov Developing a manganese-catalyzed acceptorless dehydrogenative coupling reaction for the synthesis of this specific quinazoline could provide an atom-economical route with water and hydrogen gas as the only byproducts. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in organic synthesis. nih.gov Its application in key steps of the synthesis of this compound, such as the cyclization or functionalization steps, could significantly enhance efficiency compared to traditional refluxing methods. nih.govnih.gov
Green Solvents: Employing non-toxic, biodegradable reaction media, such as low-melting sugar-urea mixtures or ionic liquids, can eliminate the need for volatile organic solvents. nih.govnih.gov Research into a catalyst-free synthesis in such green solvents would represent a significant step towards a fully sustainable production process. nih.gov
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | High yields, ambient temperature, use of renewable energy. Current time information in Pasuruan, ID.researchgate.net | Optimization of photocatalyst and reaction conditions for the specific bromo- and chloropropyl-substituted starting materials. |
| Manganese(I) Catalysis | Atom-economical, use of earth-abundant metal, benign byproducts (H₂, H₂O). nih.gov | Development of a suitable Mn(I) catalytic system for the tandem dehydrogenative annulation leading to the target compound. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. nih.govnih.gov | Adapting multi-step syntheses to microwave conditions to reduce overall synthesis time and energy input. |
| Green Solvent Systems | Reduced toxicity, biodegradability, potential for catalyst-free reactions. nih.govnih.gov | Identifying an optimal green solvent mixture that facilitates high conversion to this compound. |
Exploration of Undiscovered Reactivity Profiles and Novel Transformation Pathways
The true value of this compound lies in its potential as a versatile chemical intermediate. The compound features three distinct reactive sites: the electrophilic carbon of the chloropropyl chain, the aromatic bromine atom, and the quinazoline ring itself, which is susceptible to nucleophilic attack. scispace.com Future research should systematically explore these reactive handles to generate novel chemical entities.
The primary avenues for exploring its reactivity are:
Nucleophilic Substitution on the Alkyl Chain: The terminal chlorine on the propyl group is an excellent leaving group, making it a prime site for Sₙ2 reactions. This allows for the straightforward introduction of a wide array of functional groups (amines, azides, thiols, cyanides, etc.), creating extensive libraries of new derivatives.
Cross-Coupling Reactions: The 7-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This enables the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, onto the quinazoline core, profoundly modifying the molecule's steric and electronic properties.
Modification of the Quinazoline Ring: The quinazoline ring itself can undergo transformations. For instance, nucleophilic reagents are known to attack position 4 of the quinazoline system. scispace.com Furthermore, the nitrogen atoms can be alkylated to form quinazolinium salts, altering solubility and biological properties. scispace.com
The table below outlines potential transformations and the resulting compound classes.
| Reactive Site | Reaction Type | Reagent Class | Potential Product Class |
| Chloropropyl Chain | Nucleophilic Substitution | Amines, Thiols, Azides, Alcohols | Aminoalkyl-, Thioalkyl-, Azidoalkyl-, Alkoxyalkyl-quinazolines |
| 7-Bromo Position | Suzuki Coupling | Arylboronic acids | 7-Aryl-2-(3-chloropropyl)quinazolines |
| 7-Bromo Position | Sonogashira Coupling | Terminal alkynes | 7-Alkynyl-2-(3-chloropropyl)quinazolines |
| 7-Bromo Position | Buchwald-Hartwig Amination | Amines | 7-Amino-2-(3-chloropropyl)quinazolines |
| Quinazoline Nitrogen | Alkylation | Alkyl halides | 2-(3-chloropropyl)quinazolinium salts |
Advancements in Integrated Computational and Experimental Design for Rational Chemical Synthesis
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery process. For this compound, computational tools can guide the rational design of new derivatives with desired properties, saving significant time and resources.
Future research trajectories in this area include:
Target-Based Virtual Screening: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can be used to screen virtual libraries of derivatives against specific biological targets, such as protein kinases. nih.govnih.gov Studies on other bromo-substituted quinazolines have successfully used these methods to predict binding modes and identify potent inhibitors. researchgate.netnih.govnih.gov This approach would allow researchers to prioritize the synthesis of compounds with the highest probability of biological activity.
DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, helping to predict its reactivity. researchgate.netnih.gov This can be used to forecast the outcomes of various chemical transformations and to understand the influence of substituents on the reaction pathways, aiding in the design of more efficient synthetic routes.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives before they are synthesized. This early-stage filtering helps to eliminate compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.
Synergistic Integration with High-Throughput Synthesis and Screening Platforms in Chemical Discovery
The unique structure of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS). cea.fr The reactive chloropropyl group serves as a reliable anchor for diversification, allowing for the rapid generation of large chemical libraries.
The workflow for future research in this domain would involve:
Parallel Synthesis: Utilizing automated liquid handlers and parallel synthesis reactors, the parent compound can be reacted with a large array of diverse building blocks (e.g., a collection of primary and secondary amines) in a microplate format. This would rapidly generate a library of hundreds or thousands of unique derivatives.
High-Throughput Screening (HTS): The newly synthesized library can then be subjected to HTS against various biological targets. cea.fr For example, assays for kinase inhibition, antibacterial activity, or antiviral effects can be automated to screen the entire library efficiently. youtube.com
Hit Identification and Optimization: Data from the HTS will identify "hits"—compounds that show activity in a particular assay. These hits can then be re-synthesized and validated. Further optimization can be guided by computational studies and structure-activity relationship (SAR) analysis to improve potency and selectivity. cea.fr
This synergistic approach streamlines the discovery of novel bioactive molecules, moving from a versatile building block to lead compounds in a highly accelerated timeframe.
Emerging Roles in Interdisciplinary Chemical Research and Advanced Materials Science
Beyond its traditional role in medicinal chemistry, the quinazoline scaffold possesses properties that make it attractive for materials science and other interdisciplinary fields. The specific substitution pattern of this compound could give rise to novel materials with unique functions.
Potential future applications to be explored include:
Fluorescent Probes: Quinazoline derivatives are often fluorescent. The bromo- and chloropropyl-substituents can be used to tune the photophysical properties (e.g., emission wavelength, quantum yield) and to attach the molecule to specific biological targets. This could lead to the development of novel fluorescent probes for cellular imaging and diagnostics.
Organic Electronics: The electron-deficient nature of the quinazoline ring makes it a candidate for use in organic electronic materials, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The 7-bromo position allows for polymerization or grafting onto conductive surfaces, opening avenues for creating novel semiconducting materials.
Functional Polymers: The chloropropyl group can act as an initiation site for certain types of polymerization or as a point of attachment to a polymer backbone. This could lead to the creation of functional polymers with embedded quinazoline units, potentially endowing the material with specific optical, electronic, or biological properties.
By exploring these interdisciplinary avenues, researchers can expand the utility of this compound far beyond its current conceptual boundaries, positioning it as a valuable component in the next generation of advanced materials.
Q & A
Q. What are the standard synthetic routes for preparing 7-bromo-2-(3-chloropropyl)quinazoline, and how do reaction conditions influence yield?
Methodological Answer:
- Step 1: Precursor Selection
Start with brominated quinazoline derivatives (e.g., 6-bromo-2-chloroquinazoline) as intermediates. Substitution at the 2-position with 3-chloropropyl groups can be achieved via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents like DMF or DMSO . - Step 2: Optimization of Halogenation
Bromination at the 7-position may require controlled addition of brominating agents (e.g., NBS or Br₂ in acetic acid) to avoid over-halogenation. Evidence from bromination of similar compounds shows yields can drop below 30% if reaction times or temperatures exceed optimal ranges . - Step 3: Purification
Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Low yields often stem from side reactions during alkylation; inert atmospheres (N₂/Ar) and dry solvents improve reproducibility .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- NMR Analysis :
Use H and C NMR in deuterated DMSO or CDCl₃. Key peaks:- Quinazoline C7-Br: Deshielded aromatic protons (δ 8.2–8.5 ppm).
- 3-Chloropropyl chain: δ 3.7–4.1 ppm (CH₂Cl) and δ 1.8–2.2 ppm (CH₂).
- Mass Spectrometry :
ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (exact mass: ~299.5 Da). Look for isotopic patterns matching Br/Cl. - X-ray Crystallography :
Single-crystal analysis resolves regiochemical ambiguities, particularly for bromine positioning .
Advanced Research Questions
Q. How can researchers address contradictory data in halogenation regioselectivity for quinazoline derivatives?
Methodological Answer:
- Mechanistic Studies :
Use computational modeling (DFT) to predict electrophilic aromatic substitution (EAS) sites. Compare with experimental results from directed ortho-metalation or blocking group strategies . - Competitive Halogenation :
Monitor competing bromination/chlorination using LC-MS. For example, highlights unintended C3 chlorination in quinazolines when using excess AlCl₃, requiring stoichiometric control .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions with this compound?
Methodological Answer:
- Catalyst Selection :
Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings. For Sonogashira, employ PdCl₂(PPh₃)₂ with CuI co-catalyst . - Solvent/Base Systems :
Dioxane/H₂O (4:1) with K₂CO₃ for boronic acid couplings. For alkynes, use Et₃N in THF to minimize side reactions. - Temperature Control :
Microwave-assisted heating (120°C, 30 min) improves yields compared to traditional reflux (70°C, 12h) .
Q. How can decomposition or instability of this compound during storage be mitigated?
Methodological Answer:
- Storage Conditions :
Store under inert gas (Ar) at –20°C in amber vials. Avoid exposure to moisture, as hydrolysis of the chloropropyl chain is common . - Stability Monitoring :
Use periodic TLC or LC-MS to detect degradation products (e.g., dehalogenated quinazolines). notes decomposition above 145°C, suggesting thermal sensitivity during handling .
Q. What analytical methods resolve impurities in synthesized this compound batches?
Methodological Answer:
Q. How do steric and electronic effects influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects :
The 3-chloropropyl group hinders electrophilic attacks at C2. Use bulky directing groups (e.g., OTf) to redirect reactivity to C3. - Electronic Effects :
Bromine’s electron-withdrawing nature deactivates the quinazoline ring, slowing SNAr. Activate with electron-donating substituents (e.g., –OCH₃) at C4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
